
2-Propylpropane-1,3-diol
Übersicht
Beschreibung
The compound 2-Propylpropane-1,3-diol, while not directly synthesized or analyzed in the provided papers, is related to various substituted propane-1,3-diols that have been synthesized and studied for different applications. These compounds generally consist of a three-carbon diol with various substituents that can affect their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of substituted propane-1,3-diols can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols was achieved by introducing a phenyl ring into the alkyl chain of a lead compound, which was derived from myriocin. The position of the phenyl ring was crucial for the immunosuppressive activity of the compounds . Similarly, 2-phenylpropane-1,3-diol was synthesized using ethyl-2-phenylacetate and other reagents, with an overall yield of 80.1% . These methods show the versatility in the synthesis of propane-1,3-diol derivatives.
Molecular Structure Analysis
The molecular structure of substituted propane-1,3-diols can significantly influence their properties and reactivity. For example, the X-ray crystal structures of certain 1,3-diphenyl-2-substituted propane-1,3-diones showed cis-diketo conformations, which is a structural feature that can affect their chemical behavior . The absolute configuration at the quaternary carbon atom was found to be important for the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols .
Chemical Reactions Analysis
The chemical reactivity of propane-1,3-diol derivatives can lead to the formation of various products depending on the reaction conditions. For example, 1-phenylpropane-1,2-dione reacts with urea in acid solution to form bicyclic or spiro-compounds . The synthesis of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane from 1,3-diphenyl-2-propanone also illustrates the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of propane-1,3-diol derivatives are influenced by their molecular structures. For instance, the presence of a phenyl ring and its position in the alkyl side chain affected the lymphocyte-decreasing effect and immunosuppressive activity of synthesized compounds . The thermal stability of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was investigated, indicating the importance of understanding the physical properties of these compounds . Additionally, the antibacterial efficacy of synthesized 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones against various bacteria suggests that the chemical properties of these compounds can be tailored for specific biological activities .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Acetal-like and Phosphacyclic Lipids
- Summary of the Application: 2-Propylpropane-1,3-diol is used in the synthesis of acetal-like and phosphacyclic lipids. These lipids were synthesized based on 2-hydroxymethyl-2-propylpropane-1,3-diol .
- Methods of Application: The initial triol was treated with higher aldehydes to obtain the corresponding acetals, which were phosphorylated with chlorobis(diethylamino)phosphine. Intermediate phosphorodiamidites were oxidized (without isolation) with phenyliodane oxide or subjected to sulfurization or selenization .
- Results or Outcomes: Bicyclic phosphite derived from 2-hydroxymethyl-2-propylpropane-1,3-diol was acylated with hexadecanoyl chloride to give 2-chloro-4-propyl-1,3,2-dioxaphosphinan-4-ylmethyl hexadecanoate, and methanolysis of the latter, followed by sulfurization, afforded 2-methoxy-5-propyl-2-thioxo-1,3,2λ5-dioxaphosphinan-5-ylmethyl hexadecanoate as a new phosphacyclic lipid .
Application 2: Production of Polymers
- Summary of the Application: 1,3-Propanediol is mainly used as a building block in the production of polymers such as polytrimethylene terephthalate .
- Methods of Application: It can be formulated into a variety of industrial products including composites, adhesives, laminates, coatings, moldings, aliphatic polyesters, and copolyesters .
- Results or Outcomes: The use of 1,3-Propanediol in these applications has helped in the development of a variety of products with diverse properties .
Application 3: Bio-Based Polyesters for Resin Applications
- Summary of the Application: 1,3-Propanediol is used in the synthesis of bio-based polyesters for resin applications .
- Methods of Application: The diol is used as a monomer in these polyesters. It is accessible via microbial fermentation of glucose from starch at a competitive price in sufficient amounts .
- Results or Outcomes: The use of 1,3-Propanediol in these applications has led to the development of resins derived from renewable resources .
Application 4: Assay of Hypnotic Drug Meprobamate
- Summary of the Application: 2-Propylpropane-1,3-diol is used in the assay of the hypnotic drug meprobamate .
- Methods of Application: Hydrolysis to the 1,3-diol was followed by extraction into an organic solvent and, after mixing with phenylboronic acid in methanol-water, a portion of the extract was used for the assay .
- Results or Outcomes: This method allowed for the effective detection and quantification of meprobamate in plasma .
Safety And Hazards
Safety data for 2-Propylpropane-1,3-diol suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
2-propylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZPYGRGQZBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427342 | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpropane-1,3-diol | |
CAS RN |
2612-28-4 | |
| Record name | 2-Propyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-propylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




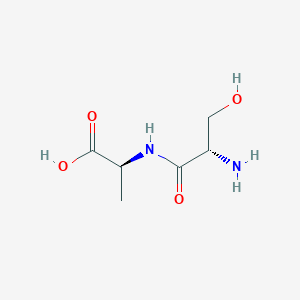
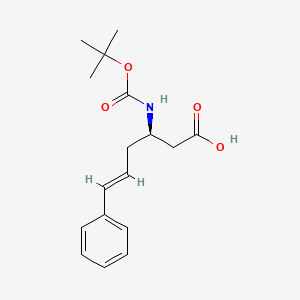
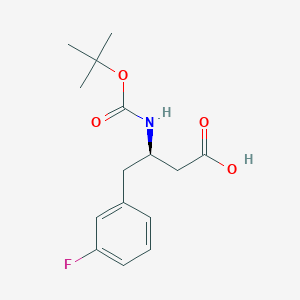






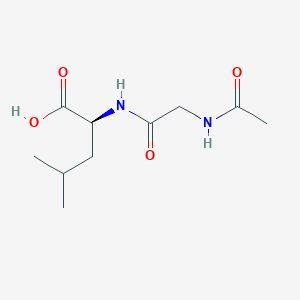
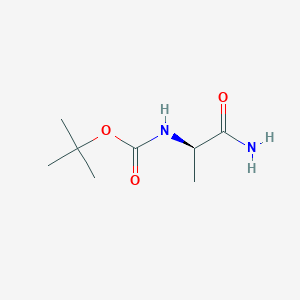
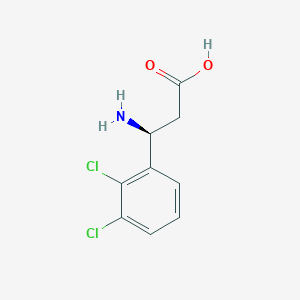
![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)